(2,6-Difluoro-3-methylphenyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(2,6-difluoro-3-methylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNQYTOEJIWIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261492 | |
| Record name | Benzeneacetaldehyde, 2,6-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256477-03-8 | |
| Record name | Benzeneacetaldehyde, 2,6-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256477-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, 2,6-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Meerwein arylation reaction, demonstrated in the synthesis of 2,6-diethyl-4-methylphenyl acetic acid, offers a template for constructing the (2,6-difluoro-3-methylphenyl)acetaldehyde scaffold. This method involves diazotization of 2,6-difluoro-3-methylaniline followed by coupling with vinyl acetate under controlled conditions. The sequence proceeds as:
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Diazotization of 2,6-difluoro-3-methylaniline with NaNO₂/HCl at −5°C to form the diazonium salt.
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Coupling with vinyl acetate in acetone/water mediated by CuCl₂, yielding 1-carbethoxy-2-chloro-1-(2,6-difluoro-3-methylphenyl)ethane.
Key variables include temperature control (−5°C to 10°C) to suppress side reactions and stoichiometric use of CuCl₂ (0.1 eq) to facilitate radical intermediates.
Hydrolysis to Aldehyde
The chloro-carbethoxy intermediate undergoes acid-catalyzed hydrolysis (10% HCl in acetonitrile, 2 h, room temperature) to generate the aldehyde. In analogous systems, this step achieves 80–82% yield. Critical factors:
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Solvent choice : Acetonitrile enhances solubility of aromatic intermediates.
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Acid strength : Dilute HCl minimizes over-hydrolysis to carboxylic acids.
Oxidation of Benzyl Alcohol Derivatives
Sodium Chlorite (NaClO₂) Oxidation
The oxidation of 2,6-difluoro-3-methylbenzyl alcohol to the aldehyde using NaClO₂ presents a viable pathway, as validated in the synthesis of 2,6-diethyl-4-methylphenyl acetic acid. Standard conditions:
Table 1: Representative Oxidation Data from Analogous Systems
| Substrate | Oxidant (eq) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 2,5-Dimethylbenzyl alcohol | NaClO₂ (1.2) | 5–10 | 2 | 92.4 | 97.0 |
| 2,6-Diethylbenzyl alcohol | NaClO₂ (2.0) | 5–10 | 2 | 92.1 | 97.2 |
Challenges in Fluorinated Systems
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Electron-withdrawing effects : Fluorine atoms deactivate the aromatic ring, necessitating higher oxidant loadings (≥1.5 eq) compared to non-fluorinated analogs.
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Byproduct formation : Over-oxidation to carboxylic acids occurs if pH exceeds 3 during the reaction.
Alternative Pathways: Friedel-Crafts Acylation
Thiomethylation-Oxidation
A two-step sequence involving:
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Thiomethylation with dimethyl disulfide/Lewis acid.
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Oxidation of the thioether to aldehyde using NaClO₂.
This route remains speculative but aligns with known transformations of electron-deficient arenes.
Critical Analysis of Synthetic Challenges
Fluorine-Directed Reactivity
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Steric and electronic effects : The 2,6-difluoro-3-methyl substitution pattern creates a sterically congested, electron-poor arena, complicating electrophilic substitutions. Meerwein arylation circumvents this by leveraging radical intermediates.
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Stability of intermediates : Diazonium salts derived from fluorinated anilines are thermally unstable, requiring strict temperature control (−5°C to 0°C).
Purification Considerations
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Chromatography limitations : High fluorine content complicates silica-based purification due to atypical retention. Alternatives:
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Crystallization from hexane/ethyl acetate.
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Distillation under reduced pressure (bp estimated at 110–115°C/15 mmHg).
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Scalability and Industrial Feasibility
Cost-Benefit Analysis of Meerwein Route
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Materials :
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2,6-Difluoro-3-methylaniline: ≈$850/kg (custom synthesis).
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Vinyl acetate: ≈$3/kg.
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Yield optimization : A 20% increase in aldehyde yield (70% → 90%) reduces production costs by ≈$12,000 per 100 kg batch.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-methylphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (2,6-Difluoro-3-methylphenyl)acetic acid.
Reduction: (2,6-Difluoro-3-methylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of difluorinated compounds in cancer therapy. (2,6-Difluoro-3-methylphenyl)acetaldehyde derivatives have been investigated for their activity as topoisomerase II (topoII) poisons. These compounds exhibit promising cytotoxicity against various cancer cell lines due to their ability to stabilize the topoII/DNA cleavage complex, leading to cell death.
- Case Study : A study demonstrated that a derivative of this compound showed an IC₅₀ value of 7.3 μM against human cancer cells, indicating significant antiproliferative activity .
Table 1: Cytotoxicity of Difluorinated Compounds
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| ARN16267 | 15.0 | TopoII Poison |
| 3f | 7.3 | TopoII Poison |
| 3g | 11.4 | TopoII Poison |
Material Science
2.1 Polymer Chemistry
this compound is utilized in the synthesis of fluorinated polymers, which possess unique properties such as increased thermal stability and chemical resistance. These polymers are valuable in coatings, adhesives, and sealants.
- Case Study : Research has shown that incorporating difluorinated units into polymer backbones enhances their mechanical properties and thermal stability compared to non-fluorinated counterparts .
Agrochemicals
3.1 Pesticide Development
The compound is also explored in the development of agrochemicals, particularly as a precursor for designing herbicides and insecticides. Its fluorinated structure contributes to improved bioactivity and environmental stability.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-methylphenyl)acetaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Differences and Implications
Functional Group Reactivity: The aldehyde group in this compound is more reactive toward nucleophiles (e.g., in Grignard or aldol reactions) compared to the ester group in Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate or the ketone in 2,6-Dichloro-3-fluoroacetophenone. The amide group in N-(2,6-Difluoro-3-nitrophenyl)acetamide confers hydrogen-bonding capability, enhancing solubility in polar solvents.
Substituent Effects: Fluorine vs. Methyl vs. Nitro Groups: The methyl group in the target compound is electron-donating, slightly deactivating the ring, whereas nitro groups (e.g., in Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate) are strongly electron-withdrawing, increasing electrophilicity but reducing stability under reducing conditions.
Toxicity and Stability :
- Nitro-containing analogues (e.g., 1-Chloro-3-fluoro-5-nitrobenzene) may exhibit higher toxicity due to nitro group reduction intermediates, whereas the methyl and fluorine substituents in the target compound likely enhance metabolic stability.
Synthetic Utility :
- The aldehyde functionality in this compound is pivotal for constructing heterocycles (e.g., imidazoles or pyridines), whereas ester or ketone analogues are more suited for acylations or Friedel-Crafts reactions.
Research Findings
- Bioactivity : Fluorinated aldehydes like this compound are critical intermediates in protease inhibitor synthesis, leveraging fluorine’s metabolic stability.
- Thermal Stability : The methyl group at position 3 reduces ring strain compared to nitro-substituted analogues, enhancing thermal stability during high-temperature reactions.
Biological Activity
(2,6-Difluoro-3-methylphenyl)acetaldehyde, with the chemical formula C10H10F2O, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.
- Chemical Name : this compound
- CAS Number : 1256477-03-8
- Molecular Weight : 196.18 g/mol
- Structure : The compound features a phenyl ring substituted with two fluorine atoms and a methyl group, attached to an acetaldehyde functional group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard disk diffusion methods.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 22 |
| Escherichia coli | 64 | 20 |
| Klebsiella pneumoniae | 16 | 25 |
| Pseudomonas aeruginosa | 64 | 18 |
These results indicate that the compound is particularly effective against Klebsiella pneumoniae, showing an inhibition zone comparable to standard antibiotics .
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
A notable study assessed its effects on human breast cancer cells (MCF-7). The results are summarized in the following table:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 55 | 35 |
| 50 | 30 | 60 |
At a concentration of 50 µM, the compound reduced cell viability significantly while increasing apoptosis rates, indicating its potential as a therapeutic agent against breast cancer .
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The difluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets.
Interaction with Enzymes
Research suggests that this compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. For instance, it has been shown to inhibit enzymes like citrate synthase and aconitase, which are vital in the citric acid cycle .
Case Studies
- Antimicrobial Efficacy : A case study involving a clinical isolate of Klebsiella pneumoniae demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in vitro.
- Cancer Cell Line Study : Another study focused on various cancer cell lines treated with different concentrations of the compound. Results indicated dose-dependent responses in apoptosis induction and cell cycle arrest.
Q & A
Q. What are the recommended synthetic routes for (2,6-Difluoro-3-methylphenyl)acetaldehyde in laboratory settings?
Methodological Answer: The compound can be synthesized via oxidation of the corresponding alcohol (2,6-difluoro-3-methylphenethyl alcohol) using pyridinium chlorochromate (PCC) under anhydrous conditions. Alternatively, a Grignard reaction involving 2,6-difluoro-3-methylbenzyl magnesium bromide with acetaldehyde precursors may be employed. Fluorinated substituents require inert atmospheres (e.g., nitrogen) to prevent decomposition. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC) and recrystallization in non-polar solvents .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and aromatic fluorine coupling patterns. Fourier-transform infrared spectroscopy (FTIR) identifies the C=O stretching vibration (~1720 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion peaks and fragmentation patterns for structural validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Due to its volatility and potential carcinogenicity (linked to acetaldehyde analogs), use fume hoods, nitrile gloves, and sealed containers. Monitor airborne concentrations via real-time gas sensors. In case of exposure, employ neutralization with sodium bisulfite (NaHSO₃) to form non-volatile adducts. Toxicity assessments should precede in vivo studies .
Advanced Research Questions
Q. How can the genotoxic potential of this compound be evaluated in mammalian cell lines?
Methodological Answer: Use the comet assay to detect single-strand DNA breaks in HepG2 or CHO-K1 cells exposed to 0.1–10 µM concentrations. For DNA adduct analysis, apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) to identify N²-ethylidene-dGuo adducts. Dose-response curves and Ames test modifications (with S9 metabolic activation) are recommended to assess mutagenicity .
Q. What kinetic models optimize the synthesis of this compound derivatives under catalytic conditions?
Methodological Answer: Employ pseudo-first-order kinetics with in-situ Fourier-transform infrared (FTIR) monitoring to track aldehyde formation. Quantum yield calculations (e.g., ϕ = 42.9% for analogous systems) guide photochemical efficiency. Adjust parameters like catalyst loading (e.g., TiO₂ nanoparticles) and solvent polarity to minimize side reactions. Data fitting via Arrhenius equations (Eₐ ≈ 50–70 kJ/mol) refines activation barriers .
Q. Which in vivo models are suitable for studying carcinogenic effects, and what endpoints should be prioritized?
Methodological Answer: Rodent models (e.g., C57BL/6 mice) exposed via oral gavage (1–10 mg/kg/day) for 6–12 months allow tumorigenicity assessment. Endpoints include histopathological analysis of liver and esophageal tissues, γ-H2AX foci quantification (DNA damage), and blood stem cell mutagenesis via whole-genome sequencing. Pair with acetaldehyde dehydrogenase (ALDH2) knockout models to mimic human polymorphisms .
Q. How do fluorinated substituents influence the reactivity of this compound compared to non-fluorinated analogs?
Methodological Answer: Fluorine’s electron-withdrawing effect increases electrophilicity at the aldehyde group, enhancing nucleophilic addition rates (e.g., with amines). Stability in aqueous solutions is reduced; use buffered systems (pH 6–8) to prevent hydration to geminal diols. Comparative studies via Hammett substituent constants (σₘ ≈ 0.34 for -F) quantify electronic effects .
Q. What advanced analytical techniques quantify trace this compound in biological matrices?
Methodological Answer: Headspace GC-MS with cryogenic trapping achieves detection limits of 0.1 ppb in blood or urine. Derivatize with pentafluorophenylhydrazine (PFPH) to enhance volatility. For tissue samples, solid-phase microextraction (SPME) coupled with high-resolution mass spectrometry (HRMS) improves selectivity. Calibrate with deuterated internal standards (e.g., d₄-acetaldehyde) .
Q. How can ¹³C isotopic labeling elucidate metabolic pathways in plant or mammalian systems?
Methodological Answer: Introduce ¹³C-labeled this compound via foliar application (plants) or intravenous injection (mice). Track isotopic enrichment in metabolites using NMR or isotope-ratio mass spectrometry (IRMS). In plants, anoxia-induced ethanolic fermentation pathways show ¹³C incorporation into ethanol and acetate .
Q. How should contradictory carcinogenicity data across models be statistically reconciled?
Methodological Answer: Apply meta-analysis with random-effects models to aggregate data from in vitro, in vivo, and epidemiological studies. Sensitivity analysis identifies confounders (e.g., ALDH2 polymorphism prevalence). Bayesian networks assess dose-response relationships while accounting for interspecies metabolic differences. Prioritize studies with mechanistic data (e.g., DNA adduct quantification) over apical endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
